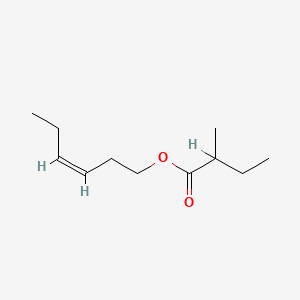

cis-3-Hexenyl 2-methylbutanoate

Description

Distribution in Biological Systems

cis-3-Hexenyl 2-methylbutanoate is a naturally occurring ester with a notable presence in the volatiles of various plants. Its distribution across different plant species highlights its role in the chemical ecology of these organisms.

As a volatile organic compound, this compound is released by plants into the atmosphere. chemimpex.com These emissions are part of a complex blend of chemicals that plants use for various purposes, including attracting pollinators and as a defense mechanism. chemimpex.com The release of this and other green leaf volatiles (GLVs) can be constitutive or induced by factors such as mechanical damage or herbivore attacks. mdpi.comthefrostlab.com For instance, studies on Tulbaghia violacea have shown that while the plant emits this compound routinely, the emission levels of related GLVs increase significantly upon wounding. mdpi.comnih.gov

The presence of this compound has been identified in a variety of specific plant and fruit species. It is a known component of the aroma profile of apricot, black tea, fresh plum, and spearmint. firmenich.comthegoodscentscompany.comthegoodscentscompany.comchemicalbook.com Its contribution to the characteristic scent of these and other fruits like apple, pear, and strawberry makes it a significant compound in the study of food and flavor chemistry. firmenich.comperfumerflavorist.com

Table 1: Documented Natural Occurrence of this compound

| Plant/Fruit | Reference |

| Apricot | firmenich.comthegoodscentscompany.comthegoodscentscompany.comchemicalbook.com |

| Black Tea | firmenich.comthegoodscentscompany.comthegoodscentscompany.com |

| Fresh Plum | firmenich.comthegoodscentscompany.comthegoodscentscompany.comchemicalbook.com |

| Spearmint | firmenich.comthegoodscentscompany.comthegoodscentscompany.comchemicalbook.com |

| Green Tea | firmenich.comthegoodscentscompany.comthegoodscentscompany.com |

| Strawberry | perfumerflavorist.com |

| Apple | firmenich.comperfumerflavorist.com |

| Pear | firmenich.com |

| Kiwi | firmenich.com |

| Peach | perfumerflavorist.com |

| Grape | perfumerflavorist.com |

| Blackberry | perfumerflavorist.com |

| Raspberry | perfumerflavorist.com |

| Blackcurrant | perfumerflavorist.com |

| Blueberry | perfumerflavorist.com |

| Banana | perfumerflavorist.com |

| Tomato | perfumerflavorist.com |

| Tulbaghia violacea | mdpi.comnih.gov |

This table is based on available data and may not be exhaustive.

This compound is categorized as a Green Leaf Volatile (GLV), a group of C6 compounds including alcohols, aldehydes, and their esters. mdpi.com GLVs are typically released from plant tissues, particularly leaves, upon damage. thefrostlab.com This release serves as an immediate signal of stress or injury. thefrostlab.com The production of GLVs like cis-3-Hexenyl acetate (B1210297), a closely related compound, is a well-documented response to wounding and herbivory, and it plays a role in priming plant defenses. mdpi.comthefrostlab.comnih.gov The emission of this compound increases in some plants after damage, indicating its involvement in the plant's defense signaling pathways. mdpi.comnih.gov

Biosynthetic Pathways and Precursors

The formation of this compound in plants involves specific biochemical pathways that utilize common precursors.

The biosynthesis of this compound proceeds through the esterification of cis-3-Hexenol with a derivative of 2-methylbutanoic acid. chemicalbook.comechemi.comsmolecule.com cis-3-Hexenol is a primary C6 GLV alcohol formed through the lipoxygenase (LOX) pathway from the breakdown of fatty acids like linolenic acid. nih.gov 2-Methylbutanoic acid is an amino acid-derived volatile compound.

The final step in the formation of this compound is an esterification reaction catalyzed by specific plant enzymes. While the exact enzymes responsible for the synthesis of this specific ester in all plant species are a subject of ongoing research, it is understood that alcohol acyltransferases (AATs) are a key class of enzymes involved in the biosynthesis of volatile esters in fruits and plants. These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, in this case, cis-3-Hexenol. The specificity of different AATs for various alcohol and acyl-CoA substrates contributes to the diverse array of volatile esters produced by different plant species.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-3-enyl] 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKGTSUICJWEKB-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052177 | |

| Record name | (Z)-Hex-3-enyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid | |

| Record name | 3-Hexenyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/33/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 30.00 mm Hg | |

| Record name | cis-3-Hexenyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.876-0.880 | |

| Record name | 3-Hexenyl 2-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/33/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53398-85-9, 10094-41-4 | |

| Record name | cis-3-Hexenyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methyl-, 3-hexen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenyl 2-methylbutyrate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Hex-3-enyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL 2-METHYLBUTYRATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N181NM2UXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenic Pathways of Cis 3 Hexenyl 2 Methylbutanoate

Biosynthetic Pathways and Precursors

Induced Production in Response to Biotic and Abiotic Stress (e.g., Wounding)

The production of cis-3-Hexenyl 2-methylbutanoate, a member of the green leaf volatiles (GLVs) family, is not always constitutive but can be significantly induced in response to various environmental stressors, particularly mechanical damage. nih.govresearchgate.netnih.gov This rapid chemical response is a key component of plant defense mechanisms. nih.gov

Research on Tulbaghia violacea, a perennial rhizomatous plant, has provided clear evidence for the induced production of this compound upon wounding. A study comparing two varieties, 'Violacea' and 'Alba', revealed that while both varieties emit the compound constitutively, the emission rate of its precursor, (Z)-3-Hexenyl acetate (B1210297), increased dramatically—by 10 to 50 times—after the leaves were mechanically cut. nih.gov Concurrently, the production of this compound also showed a notable increase, highlighting its role in the plant's wound response. nih.gov

The biosynthesis of GLVs, including this compound, is initiated by the disruption of plant tissues. nih.govresearchgate.net This damage brings enzymes, which are normally compartmentalized, into contact with their substrates, triggering a rapid cascade of biochemical reactions. researchgate.net This wound-induced synthesis is a hallmark of the oxylipin pathway, which is responsible for producing a wide array of signaling and defense molecules in plants. nih.govmdpi.comfrontiersin.org

The induced emission of these volatile compounds serves multiple ecological functions. It can act as a direct deterrent to herbivores and pathogens, and also as an indirect defense by attracting natural enemies of the attacking herbivores. nih.govacs.org Furthermore, these volatiles can be involved in plant-to-plant communication, signaling nearby plants to prime their own defenses in anticipation of a threat. nih.gov

The following table summarizes the findings on the induced production of related green leaf volatiles in Tulbaghia violacea after wounding, which provides a model for understanding the stress-induced synthesis of this compound.

Table 1: Induced Volatile Emission in Tulbaghia violacea After Wounding

| Plant Variety | Condition | (Z)-3-Hexenyl acetate Emission (ng plant⁻¹ h⁻¹) | Observation for this compound |

| 'Violacea' | Non-wounded | Baseline | Constitutive emission |

| 'Violacea' | Wounded (leaves cut) | ~260 | Increased production |

| 'Alba' | Non-wounded | Higher baseline than 'Violacea' | Constitutive emission |

| 'Alba' | Wounded (leaves cut) | ~440 | Increased production |

The biogenic pathway leading to this compound begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from plant membranes upon tissue damage. mdpi.comgoogle.comwikipedia.org The enzyme lipoxygenase (LOX) then oxygenates linolenic acid to form a hydroperoxide. mdpi.comgoogle.comwikipedia.org This intermediate is subsequently cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. mdpi.comgoogle.comwikipedia.org The aldehyde is then reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH). google.com The final step in the formation of this compound is the esterification of (Z)-3-hexenol with a 2-methylbutanoyl group, a reaction catalyzed by an alcohol acyltransferase (AAT). nih.govnih.gov The 2-methylbutanoyl precursor is derived from the metabolism of the amino acid isoleucine. nih.gov

This induced production in response to stress underscores the dynamic role of this compound in plant ecology, serving as a critical component of the plant's chemical arsenal (B13267) against a variety of environmental challenges.

Synthetic Methodologies for Cis 3 Hexenyl 2 Methylbutanoate

Conventional Esterification Reactions

Direct esterification represents the most traditional and widely employed route for synthesizing cis-3-Hexenyl 2-methylbutanoate. This method is based on the Fischer esterification principle, a cornerstone of organic synthesis.

The fundamental approach involves the direct reaction between the alcohol, cis-3-Hexenol, and the carboxylic acid, 2-Methylbutanoic acid. chemicalbook.com This reaction forms the target ester and water as a byproduct. To drive the chemical equilibrium towards the product side and maximize the yield, the water generated during the reaction is typically removed continuously. A common laboratory and industrial technique for this is the use of a Dean-Stark apparatus during refluxing, which physically separates and removes the water from the reaction mixture.

Table 1: Reactants in Conventional Esterification

| Reactant | Chemical Formula | Role |

| cis-3-Hexenol | C₆H₁₂O | Alcohol |

| 2-Methylbutanoic Acid | C₅H₁₀O₂ | Carboxylic Acid |

To accelerate the rate of esterification, which can be slow, a strong acid catalyst is almost always incorporated into the reaction mixture. The catalyst functions by protonating the carbonyl oxygen of the 2-methylbutanoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by cis-3-hexenol. Commonly used catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The selection of the catalyst and its concentration are critical parameters that influence the reaction speed and the potential for side reactions.

Transesterification Processes

Transesterification is an alternative synthetic route where the alkoxy group of a starting ester is exchanged with an alcohol. In the context of producing this compound, this would involve reacting a simple alkyl ester of 2-methylbutanoic acid (e.g., methyl 2-methylbutanoate) with cis-3-hexenol. This process is also an equilibrium reaction and requires a catalyst.

Table 2: Example of Transesterification Conditions for a Related cis-3-Hexenyl Ester

| Parameter | Condition | Source |

| Reactants | Methyl Salicylate (B1505791), cis-3-Hexenol | google.com |

| Catalyst | Di-n-butyl tin diacetate or Titanium isopropoxide | google.com |

| Temperature | 130°C to < 180°C | google.com |

| Process | Distillation of methanol (B129727) byproduct | google.com |

| Yield | up to 92.2% | google.com |

Biocatalytic Approaches to Synthesis (e.g., Enzymatic Synthesis)

Reflecting a shift towards greener and more sustainable manufacturing, biocatalytic methods employing enzymes have emerged as a powerful alternative for ester synthesis. Lipases are the most commonly used enzymes for this purpose, valued for their high selectivity and ability to function under mild reaction conditions, which minimizes byproduct formation and energy consumption. researchgate.netnih.gov

In a typical enzymatic process, a lipase, such as one derived from Candida rugosa or Thermomyces lanuginosus, catalyzes the esterification between cis-3-hexenol and 2-methylbutanoic acid. nih.govnih.gov The reaction is often carried out in a solvent-free system or in a non-polar organic solvent to shift the equilibrium towards synthesis by minimizing water activity. Key parameters that are optimized to achieve high conversion rates include temperature, substrate molar ratio, enzyme concentration, and water content. nih.govnih.gov The use of immobilized enzymes is also common, which simplifies the recovery and reuse of the biocatalyst, making the process more economically viable for industrial applications. nih.gov

Table 3: Typical Parameters in Biocatalytic Ester Synthesis

| Component/Parameter | Description | Relevance |

| Biocatalyst | Lipase (e.g., from Candida rugosa, Thermomyces lanuginosus) | Catalyzes the esterification reaction with high specificity. nih.govnih.gov |

| Substrates | cis-3-Hexenol, 2-Methylbutanoic Acid | The alcohol and acid precursors for the ester. |

| Reaction Medium | Organic solvent or solvent-free | Influences enzyme activity and reaction equilibrium. nih.gov |

| Temperature | Typically 30-60°C | Optimized for enzyme stability and activity. nih.gov |

| Water Activity | Controlled at low levels | Minimizes the reverse reaction (hydrolysis). researchgate.net |

| Agitation | Stirring or shaking | Ensures proper mixing of substrates and enzyme. |

Chemical Reactivity and Atmospheric Chemistry of Cis 3 Hexenyl 2 Methylbutanoate

Gas-Phase Oxidation Reactions

Gas-phase oxidation is the principal removal mechanism for cis-3-Hexenyl 2-methylbutanoate from the atmosphere. These reactions are initiated by highly reactive species, leading to the formation of various secondary products.

The reaction with the hydroxyl radical is a significant atmospheric degradation pathway for unsaturated esters like this compound.

The rate coefficient for the gas-phase reaction of this compound (also known as cis-3-hexenyl 3-methylbutanoate) with OH radicals has been determined experimentally. These experiments are typically conducted in environmental simulation chambers under controlled atmospheric conditions. nih.gov A recent study employed a relative rate method at a temperature of (298 ± 2) K and a total air pressure of approximately 1000 mbar. nih.gov In situ Fourier Transform Infrared (FTIR) spectroscopy was utilized to monitor the concentrations of the target compound and various reference compounds. nih.govresearchgate.net

For cis-3-hexenyl 3-methylbutanoate (Z3H3MeB), the experimentally determined reaction rate coefficient with OH radicals is (5.39 ± 0.61) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.netacs.org This was the first experimental determination for this specific compound, along with several other cis-3-hexenyl esters. nih.govresearchgate.netacs.org

Table 1: Experimental Rate Coefficients for the Gas-Phase Reaction of OH Radicals with a Series of cis-3-Hexenyl Esters at (298 ± 2) K

| Compound | Abbreviation | Rate Coefficient (k_OH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexenyl formate (B1220265) | Z3HF | 4.13 ± 0.45 nih.govacs.org |

| cis-3-Hexenyl acetate (B1210297) | Z3HAc | 4.19 ± 0.38 nih.govacs.org |

| cis-3-Hexenyl isobutyrate | Z3HiB | 4.84 ± 0.39 nih.govacs.org |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 5.39 ± 0.61 nih.govacs.org |

| cis-3-Hexenyl hexanoate | Z3HH | 7.00 ± 0.56 nih.govacs.org |

| cis-3-Hexenyl cis-3-hexenoate | Z3HZ3H | 10.58 ± 1.40 nih.govacs.org |

This interactive table is based on data from recent kinetic studies. nih.govacs.org

However, the presence of an aromatic ring, as in cis-3-hexenyl benzoate (B1203000), leads to a lower reaction rate compared to the other esters in the series, except for the formate and acetate. nih.govacs.org This indicates that the electron-withdrawing nature of the benzoate group may deactivate the molecule towards electrophilic OH attack. The highest reactivity is observed for cis-3-hexenyl cis-3-hexenoate, which contains a second C=C double bond, providing an additional site for OH radical addition. nih.govacs.org

The primary mechanism for the reaction between OH radicals and this compound is the electrophilic addition of the hydroxyl radical to the electron-rich carbon-carbon double bond in the hexenyl chain. nih.gov This is the dominant reaction pathway for most unsaturated volatile organic compounds. This addition results in the formation of a transient, energy-rich hydroxyalkyl radical. This radical can then undergo further reactions in the atmosphere, typically with molecular oxygen, initiating a cascade of reactions that lead to the formation of various oxygenated products such as aldehydes, organic acids, and secondary organic aerosols (SOA). nih.govacs.org While detailed theoretical studies using methods like density functional theory (DFT) have been conducted for other unsaturated esters to elucidate reaction pathways, specific mechanistic studies for this compound are not extensively detailed in the available literature. acs.orgrsc.org

The reaction with ozone is another crucial atmospheric removal process for this compound, given the presence of the alkene functionality.

Similar to the OH radical reactions, the rate coefficients for the gas-phase ozonolysis of cis-3-hexenyl esters have been determined in simulation chamber experiments at (298 ± 2) K and atmospheric pressure. nih.govacs.org The relative rate kinetic method is commonly used, monitoring the decay of the esters relative to reference compounds with well-known ozone reaction rates. acs.org

A 2025 study reported the first determination of the gas-phase ozonolysis rate coefficient for cis-3-hexenyl 3-methylbutanoate (Z3H3MeB) as (11.9 ± 1.3) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The reactivity towards ozone also shows a clear dependence on the structure of the ester substituent. rsc.org The rate constants generally increase with the size of the ester group, a trend also observed in reactions with OH radicals. rsc.orgnih.gov

Table 2: Experimental Rate Coefficients for the Gas-Phase Reaction of Ozone (O₃) with a Series of cis-3-Hexenyl Esters at (298 ± 2) K

| Compound | Abbreviation | Rate Coefficient (k_O₃) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.5 ± 0.5 nih.govacs.org |

| cis-3-Hexenyl acetate | Z3HAc | 5.5 ± 0.6 nih.govacs.org |

| cis-3-Hexenyl isobutyrate | Z3HiB | 7.9 ± 0.9 nih.govacs.org |

| cis-3-Hexenyl 3-methylbutanoate | Z3H3MeB | 11.9 ± 1.3 nih.govacs.org |

| cis-3-Hexenyl hexanoate | Z3HH | 15.3 ± 1.7 nih.govacs.org |

| cis-3-Hexenyl cis-3-hexenoate | Z3HZ3H | 22.5 ± 2.5 nih.govacs.org |

This interactive table is based on data from recent kinetic studies. nih.govacs.org

Table of Chemical Compounds

| Compound Name |

|---|

| 1,3,5-trimethylbenzene |

| 1-butene |

| This compound |

| cis-3-Hexenyl 3-methylbutanoate |

| cis-3-Hexenyl acetate |

| cis-3-Hexenyl benzoate |

| cis-3-Hexenyl butyrate |

| cis-3-Hexenyl cis-3-hexenoate |

| cis-3-Hexenyl formate |

| cis-3-Hexenyl hexanoate |

| cis-3-Hexenyl isobutyrate |

| cis-3-Hexenyl propionate |

| Cyclohexane |

| Cyclohexene (B86901) |

| E-2-butene |

| Ethyl crotonate |

| Hydroxyl radical |

| Isoprene |

| n-butyl methacrylate |

| n-octane |

| Nitric acid |

| Ozone |

| Propene |

Ozonolysis Reactions

Structural Influences on Ozonolysis Kinetics

The rate of ozonolysis of cis-3-hexenyl esters is significantly influenced by their chemical structure, particularly the nature of the substituent group. rsc.org Studies have shown that the reactivity of these esters with ozone is dependent on the alkyl group in the ester moiety. copernicus.orgrsc.org

A recent study systematically investigated the gas-phase ozonolysis of a series of seven cis-3-hexenyl esters, including this compound. acs.orgnih.gov The results demonstrated a clear trend in reactivity, with the ozonolysis rate coefficients increasing with the size and complexity of the ester substituent. acs.orgnih.gov For instance, the rate coefficient for the reaction of ozone with this compound was determined to be (11.9 ± 1.3) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This is notably faster than the rate coefficients for esters with smaller substituents like formate and acetate. rsc.orgacs.orgnih.gov

The experimental rate coefficients for the ozonolysis of several cis-3-hexenyl esters at 298 K are presented below.

Table 1: Ozonolysis Rate Coefficients of cis-3-Hexenyl Esters

| Compound Name | Ozonolysis Rate Coefficient (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| cis-3-Hexenyl formate | 4.5 ± 0.5 acs.orgnih.gov |

| cis-3-Hexenyl acetate | 5.5 ± 0.6 acs.orgnih.gov |

| cis-3-Hexenyl isobutyrate | 7.9 ± 0.9 acs.orgnih.gov |

| This compound | 11.9 ± 1.3 acs.orgnih.gov |

| cis-3-Hexenyl hexanoate | 15.3 ± 1.7 acs.orgnih.gov |

| cis-3-Hexenyl cis-3-hexenoate | 22.5 ± 2.5 acs.orgnih.gov |

These findings highlight that the substituent group's nature plays a crucial role in the atmospheric reactivity of these unsaturated esters. rsc.org

Formation of Secondary Organic Aerosols (SOA)

The ozonolysis of unsaturated compounds like this compound is a known pathway for the formation of secondary organic aerosols (SOA). copernicus.orgnih.gov This process involves the reaction of the parent compound with ozone to produce less volatile products that can partition into the particle phase. nih.gov The ozonolysis of cis-3-hexenyl acetate, a related compound, has been shown to significantly contribute to the SOA budget, particularly in areas with fresh lawn mowing. acs.orgacs.org

Reactions with Nitrate (B79036) (NO₃) Radicals

The nitrate radical (NO₃) is a significant nighttime atmospheric oxidant, and its reactions with unsaturated volatile organic compounds are rapid. copernicus.orgnih.gov For many biogenic VOCs, including those with unsaturated bonds like this compound, reaction with NO₃ radicals is a major atmospheric degradation pathway, especially during the night. copernicus.orgnih.gov

Kinetic studies on various unsaturated organic compounds have been conducted to determine their reaction rates with NO₃ radicals. For example, the rate constants for the reaction of NO₃ with unsaturated aldehydes such as 2-butenal, 2-methyl-2-butenal, and 3-methyl-2-butenal (B57294) have been determined to be in the range of (4.6 – 19.1) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.gov While a specific rate coefficient for the reaction of this compound with NO₃ is not provided in the searched results, the high reactivity of NO₃ with other unsaturated compounds suggests that this reaction is likely an important atmospheric sink for this ester as well. copernicus.orgnih.gov

Hydrolysis Reactions

Esters can undergo hydrolysis, a reaction with water, which splits them into a carboxylic acid and an alcohol. chemguide.co.ukbyjus.comlibretexts.org This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction and is typically slow, requiring heating with a dilute acid like hydrochloric or sulfuric acid to proceed at a reasonable rate. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where the ester is heated with a dilute alkali, such as sodium hydroxide. chemguide.co.ukbyjus.comlibretexts.org This process results in the formation of a carboxylate salt and an alcohol. chemguide.co.uklibretexts.org While the general principles of ester hydrolysis are well-established, specific kinetic data for the hydrolysis of this compound in atmospheric water (e.g., cloud or fog droplets) are not available in the provided search results.

Atmospheric Lifetime and Environmental Implications

The atmospheric lifetime of this compound is determined by its reaction rates with key atmospheric oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃). rsc.orgacs.orgnih.gov

Fate in Environmental Simulation Chambers

Environmental simulation chambers are crucial tools for studying the atmospheric fate of VOCs like this compound under controlled conditions. acs.orgresearchgate.net Recent studies have utilized a 6 m³ evacuable chamber and a large 84.5 m³ aluminum simulation chamber to investigate the gas-phase ozonolysis kinetics of a series of cis-3-hexenyl esters. acs.orgcopernicus.orgresearchgate.net

In these chamber studies, the relative rate method was employed to determine the reaction rate coefficients. acs.org For the ozonolysis of this compound, cyclohexene and E-2-butene were used as reference compounds. acs.orgresearchgate.net The experiments were conducted at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. acs.orgnih.gov Such experiments provide valuable kinetic data that are essential for atmospheric modeling and understanding the environmental impact of these compounds. rsc.org

Analytical Chemistry Approaches for Cis 3 Hexenyl 2 Methylbutanoate

Chromatographic Separation and Detection

Chromatographic techniques are fundamental to the analysis of volatile and semi-volatile compounds like cis-3-Hexenyl 2-methylbutanoate, enabling their separation from complex mixtures for subsequent identification and quantification.

Gas chromatography (GC) is a cornerstone for determining the purity and composition of this compound. chemimpex.com The technique separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. For this compound, GC analysis typically reveals a purity of 95% or higher in commercial samples. chemimpex.comfirmenich.com The creative revolution in flavor chemistry was significantly driven by the use of gas chromatography, which was instrumental in the development of well-constructed strawberry flavors. perfumerflavorist.com

The retention of this compound on different GC columns is characterized by its Kovats retention index, which is a standardized measure of a compound's elution time. This allows for its identification by comparing the index to known values in databases. nih.gov

Table 1: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Semi-standard non-polar | 1233.5, 1224, 1231, 1240, 1231, 1218, 1247, 1217, 1191, 1231 |

| Standard non-polar | 1254, 1220, 1217, 1217, 1229, 1215, 1218, 1215 |

| Standard polar | 1462, 1472, 1472 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

For unambiguous structural identification, gas chromatography is often coupled with mass spectrometry (GC-MS). As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. The mass spectrum of this compound shows characteristic fragmentation patterns that confirm its molecular structure. nih.govfoodb.ca

GC-MS is the preferred method for analyzing volatile compounds in plant extracts. The National Institute of Standards and Technology (NIST) provides reference mass spectral data for (Z)-3-hexenyl-2-methylbutanoate to aid in its identification. nist.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its ester and alkene functionalities. For instance, a strong absorption band is typically observed for the C=O (carbonyl) stretch of the ester group, and other bands correspond to the C=C double bond and C-O single bonds. nih.gov In some studies, in-situ long-path FTIR spectroscopy has been used to monitor the atmospheric reactions of a series of cis-3-hexenyl esters. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and stereochemistry of a molecule. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom in this compound. The specific chemical shifts and coupling constants in the ¹H NMR spectrum can confirm the cis (or Z) configuration of the double bond, which is crucial for its characteristic aroma. nih.gov

Sample Collection and Extraction Methodologies (e.g., Solid Phase Microextraction (SPME))

The analysis of this compound from natural sources, such as fruits and plants, requires efficient sample collection and extraction methods. Solid Phase Microextraction (SPME) is a solvent-free technique that is widely used for this purpose. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample. The volatile and semi-volatile compounds, including this compound, adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for analysis. This method is particularly useful for concentrating trace amounts of the compound from complex matrices.

Ecological Chemistry of Cis 3 Hexenyl 2 Methylbutanoate As a Semiochemical

Role in Plant Signaling and Communication

cis-3-Hexenyl 2-methylbutanoate is a member of the green leaf volatiles (GLVs) family, a group of C6-compounds released from plant leaves when they are damaged. These volatiles play a crucial role in plant defense and communication. While the specific signaling functions of this compound are not as extensively studied as other GLVs like cis-3-hexenyl acetate (B1210297), its release upon wounding suggests its involvement in the complex network of plant signaling. For instance, research on Tulbaghia violacea has shown that the production of (Z)-3-Hexenyl-α-methylbutyrate (an alternative name for the compound) increases when the plant's leaves are mechanically damaged. This indicates its role as a chemical signal in response to physical stress or herbivory.

Interplant Communication and Defense Priming

Green leaf volatiles are key mediators of inter-plant communication. When one plant is attacked by an herbivore, it releases a plume of these volatiles, which can be perceived by neighboring plants. This perception can "prime" the receiving plants, preparing their defense systems for a potential future attack.

Modulation of Plant Defense Responses

Upon perception of GLVs, a plant can modulate its own defense strategies. This is not limited to priming for future attacks but can also involve the immediate upregulation of defense-related pathways. The perception of GLVs can lead to an increase in the production of defensive compounds and the activation of signaling cascades.

Studies on cis-3-hexenyl acetate have shown that exposure leads to higher concentrations of jasmonic acid and the priming of genes that mediate oxylipin signaling, a critical pathway for insect defense. Furthermore, the release of other defensive volatiles, such as terpenes, can be primed by exposure to GLVs. This modulation enhances the plant's defensive capacity. Given that this compound is often released alongside other GLVs, it is likely a component of the complex signal that plants use to fine-tune their defenses against herbivores.

Table 1: Observed Defense Priming Effects by a Related Green Leaf Volatile (cis-3-Hexenyl Acetate)

| Plant Species | Elicitor | Attacking Herbivore | Primed Defense Response |

|---|

Interactions with Insect Species

As a volatile organic compound, this compound serves as a crucial semiochemical, mediating interactions between plants and insects. Its characteristic fruity, green aroma acts as a long-range signal that can be detected by various insect species, influencing their behavior.

Attraction of Pollinators and Beneficial Insects

The fresh, fruity scent of this compound makes it a component of floral and fruit aromas, which are used by plants to attract pollinators. In agricultural settings, this compound has been identified for its potential to attract beneficial insects. These insects can include predators and parasitoids of pest species, and their attraction can contribute to natural pest control, promoting plant health and productivity. Formulations containing this compound are considered for use in sustainable agriculture to enhance the presence of these advantageous species.

Attractant for Specific Pest Insects

While some plant volatiles attract beneficial insects, others can be exploited by specialist herbivores to locate their host plants.

This compound has been identified as an attractant for the apple fruit moth, Argyresthia conjugella. This insect is a significant pest of apples, particularly in Scandinavia. Its primary host is the rowan tree (Sorbus aucuparia), but in years when rowanberry production is low, the moths migrate to apple orchards (Malus domestica) to lay their eggs, leading to substantial crop damage.

Research has shown that the apple fruit moth uses a variety of plant volatiles to locate its hosts. This compound is one of the compounds found in the volatile profiles of both rowan and apple. This shared chemistry helps explain the moth's ability to switch from its primary host to apple trees. The compound is part of the chemical signature that signals a suitable oviposition site for the moth, and it has been included in attractant blends for monitoring this pest.

Table 2: Insects with Known Behavioral Responses to this compound

| Insect Species | Common Name | Type of Interaction |

|---|---|---|

| Argyresthia conjugella | Apple Fruit Moth | Attractant (Host-finding) |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-3-Hexenyl acetate |

| Jasmonic acid |

Behavioral Responses in Laboratory and Field Bioassays

The behavioral effects of semiochemicals are typically evaluated through a series of bioassays, ranging from controlled laboratory setups to open-field trials.

Laboratory Bioassays: Common laboratory methods include the electroantennogram (EAG), single-sensillum recording (SSR), gas chromatography-electroantennographic detection (GC-EAD), olfactometers, and wind tunnels .

Electroantennography (EAG): This technique would be used to determine if the antennae of an insect species, such as C. pomonella or B. dorsalis, can detect this compound. A positive EAG response indicates the presence of corresponding olfactory receptors. For example, studies on similar compounds like allyl cinnamate (B1238496) have shown strong EAG responses in C. pomonella nih.gov.

Olfactometer Bioassays: A Y-tube or multi-arm olfactometer presents an insect with a choice between different airstreams (e.g., one with the test compound and one with clean air) chemimpex.com. This assay would reveal whether the compound is an attractant, a repellent, or neutral.

Wind Tunnels: These provide a more realistic setting to observe flight behavior. An insect is released downwind of a plume containing the volatile, and its upwind flight path, landing frequency, and time spent in the plume are recorded to assess attraction nih.gov.

Field Bioassays: In the field, the most common method is trap-based monitoring. Lures containing the test compound are placed in traps, and the number of target insects captured is compared to control traps. While this compound is used in agricultural formulations, its documented use is primarily to attract pollinators and other beneficial insects rather than for trapping specific pests usda.gov.

| Bioassay Type | Purpose | Expected Outcome for a GLV like this compound |

| Electroantennogram (EAG) | Determines if an insect's antenna can detect the compound. | Positive response expected from herbivorous insects adapted to host plants emitting this GLV. |

| Olfactometer | Assesses attraction or repulsion in a controlled choice test. | Could show attraction (host-seeking), repulsion (non-host signal), or neutrality depending on the insect species and its ecology. |

| Wind Tunnel | Evaluates upwind flight and source location behavior. | Attraction would be indicated by oriented upwind flight towards the odor source. |

| Field Trapping | Measures attraction under natural conditions. | Could increase trap catch of certain species, potentially beneficial insects or specialist herbivores. |

Integration in Semiochemical Formulations

Semiochemicals are rarely used as standalone control agents; instead, they are integrated into pest management programs within specific formulations designed for monitoring or control slu.se. Due to their volatile nature, these formulations often incorporate slow-release mechanisms.

Pest Monitoring: While not a primary attractant for major pests like the Codling Moth or Oriental Fruit Fly, this compound could potentially be included in kairomone blends. Such blends can be more effective than single compounds by better mimicking the natural host aroma. Its inclusion could help in monitoring populations of secondary pests or beneficial insects.

Attract-and-Kill Systems: In this strategy, an attractant is combined with a killing agent (e.g., an insecticide). Insects lured by the semiochemical are eliminated upon contact slu.se.

Push-Pull Strategy: This approach uses a combination of repellents ("push") to drive pests away from the main crop and attractants ("pull") to lure them into traps or onto trap crops planted nearby. As a general GLV, this compound could potentially be part of the "pull" component for natural enemies of pests.

Enhancing Biological Control: A key application for this compound is in conservation biological control. Formulations releasing this compound can attract beneficial insects, such as pollinators and predators or parasitoids of pests, to a crop field, thereby enhancing natural pest control and pollination services usda.govmdpi.com.

| Formulation Application | Role of this compound | Target Organism Type |

| Monitoring Traps | Component of a multi-chemical lure (kairomone blend). | Herbivorous insects, beneficial insects. |

| "Push-Pull" Strategy | Potential "pull" signal for trap crops. | Herbivorous insects, Natural enemies. |

| Conservation Biological Control | Attractant lure to increase local populations. | Pollinators, Predators, Parasitoids. |

Context within Green Leaf Volatile (GLV) Ecological Functionality

This compound belongs to the class of compounds known as Green Leaf Volatiles (GLVs). GLVs are C6 aldehydes, alcohols, and their esters that are synthesized via the lipoxygenase (LOX) pathway and are rapidly released by almost all green plants upon tissue damage, such as that caused by herbivore feeding or mechanical wounding elifesciences.orgnih.gov. This rapid release makes them a reliable and immediate signal of plant damage.

The ecological functions of GLVs are multifaceted:

Direct Defense: Some GLVs can have direct negative effects on pests, acting as feeding deterrents or being toxic to certain insects and pathogens researchgate.net.

Indirect Defense: A primary role of GLVs is in "crying for help." By releasing these volatiles, a damaged plant can attract natural enemies (predators and parasitoids) of the attacking herbivore. This tritrophic interaction (plant-herbivore-natural enemy) is a cornerstone of plant indirect defense researchgate.netthefrostlab.com.

Plant-Plant Communication: Airborne GLVs can act as signals to neighboring plants, or to undamaged parts of the same plant. Upon perceiving these signals, receiver plants can "prime" or activate their own defenses in anticipation of a future attack. This priming can lead to a faster and stronger defense response when the plant is subsequently attacked elifesciences.org.

Herbivore Host Location: For herbivorous insects, GLVs are critical cues in locating host plants. Specialist insects may be attracted to specific GLV blends characteristic of their host, while generalists may use them as a general indicator of plant presence nih.gov.

The specific composition of the GLV blend, including the presence of esters like this compound and the ratio of different isomers, can convey detailed information about the nature of the damage, allowing other organisms in the ecosystem to respond appropriately nih.gov.

Research Gaps and Future Directions

Advanced Mechanistic Studies of Atmospheric Reactions

The atmospheric journey of cis-3-Hexenyl 2-methylbutanoate is an area ripe for investigation. Like other esters, it is known to contribute to the formation of secondary organic aerosols (SOAs), which have significant implications for atmospheric chemistry and climate. However, the specific degradation pathways and reaction mechanisms for this longer-chain ester may differ from its more studied counterparts. Future research should focus on detailed mechanistic studies of its reactions with key atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). Understanding the kinetics and products of these reactions is crucial for accurately modeling its atmospheric lifetime and impact on air quality.

Deeper Elucidation of Biosynthetic Pathways and Genetic Regulation

The production of this compound in plants is a complex process involving multiple enzymatic steps. While it is understood that the compound is synthesized from cis-3-hexenol and 2-methylbutanoic acid, the specific genes and regulatory networks controlling this process are not fully mapped out. In apples, for instance, the enzyme alcohol O-acyltransferase (AAT) is known to be involved in the final step of ester biosynthesis, and transcription factors like MdMYB94 have been shown to regulate AAT gene expression. researchgate.net However, the complete biosynthetic pathway, including the roles of lipoxygenase (LOX) and hydroperoxide lyase (HPL) in producing the C6 alcohol precursor, requires further investigation. researchgate.netnih.gov Future studies should aim to identify all the genes involved and unravel the intricate regulatory mechanisms that govern the production of this ester in different plant species and under various environmental conditions. mdpi.com

Comprehensive Characterization of Ecological Roles in Diverse Ecosystems

The ecological functions of this compound extend beyond its contribution to fruit aroma. It can act as a signaling molecule in plant defense and interactions with herbivores. For example, it is a component of the volatile profile of various plants, including apple, pepper, daisy, and rocket (Eruca sativa), where it can attract pollinators or deter pests. researchgate.netnih.govnih.govmdpi.com The compound has been detected in the headspace of fresh rocket leaves and is considered one of the most abundant isothiocyanates. mdpi.com In Xiaobai white tea, it is one of the key differentiating volatile organic compounds. mdpi.com However, its specific roles in different ecosystems and its influence on the behavior of a wider range of organisms are not well understood. Comprehensive field and laboratory studies are needed to characterize its ecological significance in various plant-insect and plant-pathogen interactions.

Development of Novel and Sustainable Synthetic Methodologies

Currently, the industrial synthesis of this compound typically involves the esterification of cis-3-hexenol with 2-methylbutanoic acid, often using acid catalysts and azeotropic distillation to remove water and drive the reaction to completion. While effective, these methods can have environmental drawbacks. Future research should focus on developing more sustainable and environmentally friendly synthetic routes. This could include the use of enzymatic catalysts (lipases), which can operate under milder conditions and offer higher selectivity, or exploring novel catalytic systems that minimize waste and energy consumption. Furthermore, scaling up these green methodologies for industrial production presents an important challenge. google.com

Exploration of Undiscovered Biological Functions and Applications

The known biological activity of this compound is largely centered on its role as a flavor and fragrance compound and its involvement in plant signaling. However, there is potential for this molecule to have other, as-yet-undiscovered biological functions. For instance, recent in silico studies have explored the interaction of various phytochemicals, including this compound, with biological targets. nih.govresearchgate.net One study investigated its potential as a natural agonist for the abscisic acid (ABA) receptor PYR1, which is involved in plant stress responses. nih.gov Although its binding energy was moderate compared to other compounds, this highlights the potential for computational screening to identify new biological roles. nih.gov Further experimental validation is needed to explore these possibilities and could lead to novel applications in agriculture or medicine. nih.govresearchgate.netmdpi.com

Integration of Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental research offers a powerful approach to accelerate our understanding of this compound. Molecular docking and other computational methods can predict the interactions of this ester with olfactory receptors and other biological targets, providing valuable insights to guide experimental work. nih.gov For example, computational models can help to identify potential binding sites and predict the binding affinity of the molecule to specific proteins. nih.gov These predictions can then be tested and validated through targeted laboratory experiments. This integrated approach can streamline the discovery of new biological functions and applications, as well as provide a deeper understanding of the structure-activity relationships that govern its sensory properties and ecological roles.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cis-3-Hexenyl 2-methylbutanoate relevant to experimental handling?

- Answer: The compound (C₁₁H₂₀O₂; MW 184.28) is a colorless liquid with a density of 0.878 g/mL at 25°C and a refractive index of 1.432. It is soluble in alcohol and fixed oils but insoluble in water. These properties inform solvent selection, storage conditions (e.g., −20°C), and safety protocols (flash point 182°F) .

Q. How is cis-3-Hexenyl 2-methylbutanoate identified and quantified in analytical chemistry?

- Answer: Standard methods include:

- IR/NMR/MS : For structural confirmation via functional group analysis and fragmentation patterns.

- GC-MS : To quantify purity (≥95% in most commercial standards) and resolve isomers (e.g., cis vs. trans).

- Chiral chromatography : To verify enantiomeric purity, critical for studies on biological activity .

Q. What regulatory frameworks apply to its use in flavor research?

- Answer: The compound is listed under FEMA 3497 and complies with JECFA and FCC standards for food-grade additives. Researchers must adhere to purity specifications (e.g., ≥95%) and dosage limits (0.05–2 ppm in final applications) for safety and reproducibility .

Advanced Research Questions

Q. What in silico methods predict the ADMET properties of cis-3-Hexenyl 2-methylbutanoate?

- Answer: Computational models indicate:

- Blood-brain barrier penetration (BBB+) : Suggests potential neuroactivity.

- High intestinal absorption (HIA+) : Relevant for oral bioavailability studies.

- Caco-2 permeability (Caco2+) : Supports investigations into transepithelial transport.

These predictions guide in vivo experimental design and toxicity screening .

Q. How can enantiomeric purity be ensured during synthesis or extraction?

- Answer:

- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

- Chiral stationary phases : HPLC/GC columns (e.g., cyclodextrin-based) separate isomers.

- Biosynthesis : Engineered microbial hosts (e.g., E. coli) with stereospecific enzymes yield >99% cis-isomer, as demonstrated in pilot-scale bioprocesses .

Q. What experimental strategies resolve contradictions in its reported bioactivity as a plant metabolite?

- Answer: Discrepancies in allelopathic or signaling effects (e.g., herbivore attraction vs. repellency) can be addressed by:

- Dose-response assays : Testing concentrations from 0.1–100 ppm.

- Field vs. lab studies : Controlling environmental variables (e.g., light, temperature).

- Isomer-specific analysis : Using chiral GC to rule out interference from trans-isomers .

Q. How do structural analogs (e.g., cis-3-Hexenyl acetate) inform SAR studies?

- Answer: Comparing analogs reveals:

- Ester chain length : Shorter chains (e.g., acetate) enhance volatility but reduce receptor binding affinity.

- Branching : 2-Methylbutanoate increases lipophilicity (logP ~3.5), improving membrane permeability.

- Stereochemistry : Cis-configuration is critical for interactions with insect olfactory receptors .

Methodological Challenges

Q. How to design experiments for studying its role in plant-insect interactions?

- Answer:

- Electroantennography (EAG) : Measure insect antennal responses to synthetic blends.

- Y-tube olfactometers : Test behavioral attraction/repulsion.

- Isotopic labeling (¹³C/²H) : Trace metabolic fate in plant tissues or insect guts .

Q. What are the scalability challenges in biosynthetic production?

- Answer: Key hurdles include:

- Host strain optimization : Balancing enzyme expression and toxicity in microbial systems.

- Downstream processing : Separating cis-isomer from fermentation byproducts (e.g., alcohols).

- Yield vs. cost : Pilot-scale processes achieve ~50% yield, necessitating metabolic engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.